molecular formula C9H15N3O B6259798 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one CAS No. 1016710-86-3

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B6259798
CAS No.: 1016710-86-3
M. Wt: 181.23 g/mol
InChI Key: HSCWDVRVHYGIFA-UHFFFAOYSA-N
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Description

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of 2-chloro-1-(dimethylamino)ethane with 5-amino-2-pyridone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-pyridone: A structurally similar compound that lacks the dimethylaminoethyl group.

    2-(dimethylamino)ethylamine: A compound with a similar dimethylaminoethyl group but lacking the pyridone ring.

Uniqueness

The uniqueness of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

1016710-86-3

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one

InChI

InChI=1S/C9H15N3O/c1-11(2)5-6-12-7-8(10)3-4-9(12)13/h3-4,7H,5-6,10H2,1-2H3

InChI Key

HSCWDVRVHYGIFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(C=CC1=O)N

Purity

76

Origin of Product

United States

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